molecular formula C12H14Br2O2 B13494866 3-(2-Bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran

3-(2-Bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran

Cat. No.: B13494866
M. Wt: 350.05 g/mol
InChI Key: FNHIRIPWNBNGJF-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran is an organic compound characterized by the presence of bromine atoms and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran typically involves the reaction of 3-bromophenol with 2-bromoethanol in the presence of a base to form the intermediate 2-bromo-1-(3-bromophenyl)ethanol. This intermediate is then reacted with tetrahydrofuran under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

3-(2-Bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromine atoms and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-1-(4-bromophenyl)ethoxy)tetrahydrofuran
  • 3-(2-Bromo-1-(2-bromophenyl)ethoxy)tetrahydrofuran
  • 3-(2-Bromo-1-(3-chlorophenyl)ethoxy)tetrahydrofuran

Uniqueness

3-(2-Bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran is unique due to the specific positioning of the bromine atoms and the tetrahydrofuran ring, which confer distinct chemical and biological properties. Its structural features allow for specific interactions and reactivity that may not be observed in similar compounds.

Properties

Molecular Formula

C12H14Br2O2

Molecular Weight

350.05 g/mol

IUPAC Name

3-[2-bromo-1-(3-bromophenyl)ethoxy]oxolane

InChI

InChI=1S/C12H14Br2O2/c13-7-12(16-11-4-5-15-8-11)9-2-1-3-10(14)6-9/h1-3,6,11-12H,4-5,7-8H2

InChI Key

FNHIRIPWNBNGJF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC(CBr)C2=CC(=CC=C2)Br

Origin of Product

United States

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